molecular formula C7H4FNS2 B1301866 6-Fluoro-2-mercaptobenzothiazole CAS No. 80087-71-4

6-Fluoro-2-mercaptobenzothiazole

Cat. No.: B1301866
CAS No.: 80087-71-4
M. Wt: 185.2 g/mol
InChI Key: XDZVUKOOUHIRKY-UHFFFAOYSA-N
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Description

6-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C₇H₄FNS₂. It is a derivative of benzothiazole, characterized by the presence of a fluorine atom at the sixth position and a mercapto group at the second position of the benzothiazole ring. This compound is known for its significant biological and chemical properties, making it a valuable subject of study in various scientific fields .

Mechanism of Action

Target of Action

6-Fluoro-2-mercaptobenzothiazole, also known as 6-Fluorobenzo[d]thiazole-2(3H)-thione, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The interaction of this compound with its targets leads to the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell . This results in the bactericidal or bacteriostatic effect of the compound.

Biochemical Pathways

The inhibition of these enzymes by this compound affects various biochemical pathways within the bacterial cell. For instance, the inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication . Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are crucial for DNA and RNA synthesis .

Pharmacokinetics

The compound’s molecular weight of 18524 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of DNA replication and the inhibition of protein synthesis, leading to the death of the bacterial cell .

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-mercaptobenzothiazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in the sulfur vulcanization of rubber . The compound’s interaction with these enzymes involves the formation of stable complexes, which can alter the enzyme’s activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic processes . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in sulfur metabolism results in the inhibition of their catalytic activity . This inhibition is often due to the formation of covalent bonds between the compound and the enzyme’s active site, preventing substrate binding and subsequent catalysis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that can influence its biological activity . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of sulfur-containing compounds . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria or endoplasmic reticulum, where it can interact with key enzymes and influence cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-mercaptobenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with fluorinated reagents. One common method includes the reaction of 2-aminothiophenol with fluorinated acyl chlorides under basic conditions, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions involving aniline derivatives and carbon disulfide in the presence of sulfur. This method is efficient and yields high purity products suitable for various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2-mercaptobenzothiazole has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2-mercaptobenzothiazole is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in various chemical reactions. This fluorine substitution also imparts distinct biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZVUKOOUHIRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372008
Record name 6-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80087-71-4
Record name 6-Fluoro-2(3H)-benzothiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80087-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 6-fluoro-2-mercaptobenzothiazole of interest in the development of anticancer agents?

A1: While this compound itself is not cytotoxic, it exhibits promising anticancer activity when complexed with ruthenium. The study found that a ruthenium complex (H1) containing this compound as a ligand demonstrated significant activity against A2780 and KB cancer cell lines []. This suggests that incorporating this specific ligand into the ruthenium complex significantly enhances its anticancer properties.

Q2: How does the fluorine substitution on the benzothiazole ring affect the anticancer activity of the ruthenium complex?

A2: The research highlights that substituting hydrogen atoms with fluorine atoms in the aromatic heterocyclic ligands, like this compound, has a positive impact on the anticancer activity of the ruthenium complexes []. While the exact mechanism is not fully elucidated in this study, it suggests that the fluorine substitution might influence the complex's interaction with biological targets or alter its cellular uptake and distribution, ultimately leading to enhanced efficacy.

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